

Comparative Guide to Inhibitors of 3-Oxodecanoyl-CoA Metabolic Enzymes

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Compound of Interest

Compound Name: 3-Oxodecanoyl-CoA

Cat. No.: B1248910

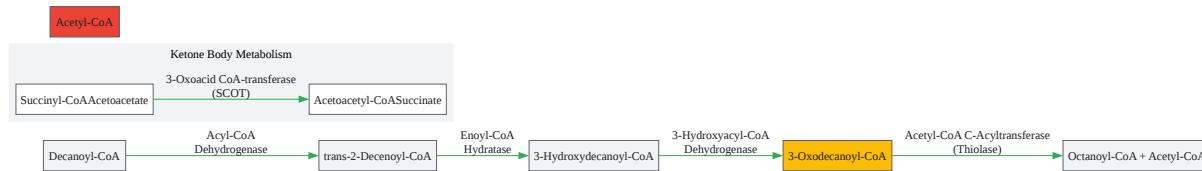
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of known inhibitors for the key metabolic enzymes involved in the **3-oxodecanoyl-CoA** pathway. The information is intended to support research and drug development efforts targeting fatty acid metabolism. Quantitative data on inhibitor potency is presented in structured tables, and detailed experimental protocols for key assays are provided.

The 3-Oxodecanoyl-CoA Metabolic Pathway

3-Oxodecanoyl-CoA is a key intermediate in the beta-oxidation of fatty acids. The metabolic pathway involves a series of enzymatic reactions that progressively shorten the fatty acyl chain, generating acetyl-CoA, which can then enter the citric acid cycle for energy production. The primary enzymes involved in the metabolism of **3-oxodecanoyl-CoA** are Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, and Acetyl-CoA C-Acyltransferase (Thiolase). Additionally, 3-oxoacid CoA-transferase (SCOT) plays a role in the utilization of ketone bodies, which are related to fatty acid metabolism.

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Caption: Metabolism of **3-Oxodecanoyl-CoA** via beta-oxidation.

Inhibitor Comparison Tables

The following tables summarize the known inhibitors for each key enzyme in the **3-oxodecanoyl-CoA** metabolic pathway, along with their reported inhibitory constants.

Acyl-CoA Dehydrogenase Inhibitors

Inhibitor	Target Enzyme	Inhibitory Constant	Notes
2-Pentynoyl-CoA	Short-chain and medium-chain acyl-CoA dehydrogenases	-	Rapidly inactivates the enzymes. Isovaleryl-CoA dehydrogenase is not significantly inhibited[1].
Methylenecyclopropyl acetyl-CoA	Butyryl-CoA dehydrogenase	Strong inhibition at 13 μ M	A metabolite of hypoglycin[2].
Spiropentaneacetic acid (SPA)	Medium-chain acyl-CoA dehydrogenase (MCAD)	50% inhibition at 6-100 μ M	Specific inhibitor of fatty acid oxidation[3].
2-Mercaptoacetate	Fatty acyl-CoA dehydrogenases	-	Competitively inhibits the enzymes[4].
Triacsin C	Acyl-CoA Synthetase Long-Chain Family Members (ACSL) 1, 3, 4, and 5	IC50 = 3.66 μ M	Inhibits the activation of fatty acids[5].

Enoyl-CoA Hydratase Inhibitors

No specific IC50 or Ki values were found in the provided search results for direct inhibitors of enoyl-CoA hydratase acting on **3-oxodecanoyl-CoA**. The following information pertains to inhibitors of enoyl-CoA hydratases in general.

Two potent irreversible inhibitors of enoyl-CoA hydratase have been reported, which act via covalent adduct formation.

3-Hydroxyacyl-CoA Dehydrogenase Inhibitors

Inhibitor	Target Enzyme	Inhibitory Constant	Notes
Acetoacetyl-CoA	L-3-Hydroxyacyl-CoA dehydrogenase	-	Identified as an inhibitor.
Acetyl-CoA, Propionyl-CoA, CoA	(S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB')	-	Found to have an inhibitory effect.

Acetyl-CoA C-Acyltransferase (Thiolase) Inhibitors

Specific inhibitors with quantitative data for the thiolase acting on **3-oxodecanoyl-CoA** were not prominently available in the search results. However, research on acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors provides some insights into molecules targeting acyltransferases.

Inhibitor	Target Enzyme	IC50 Value
Avasimibe (CI-1011)	ACAT1 and ACAT2	24 μ M (ACAT1), 9.2 μ M (ACAT2)
K-604 dihydrochloride	ACAT-1	0.45 \pm 0.06 μ M
cis-[2-(4-Hydroxyphenyl)-1-indanyl]diphenylacetamide (4a)	ACAT	0.04 μ M

3-Oxoacid CoA-transferase (SCOT) Inhibitors

Inhibitor	Target Enzyme	Notes
PSSI-51	SCOT	A recently developed selective inhibitor for peripheral tissues that improves glycemia in obesity. Its inhibition was confirmed by a cell-free SCOT activity assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of inhibitors.

Acyl-CoA Dehydrogenase Activity Assay (Microplate Format)

This protocol is adapted from a method using recombinant porcine electron transfer flavoprotein (ETF).

Principle: The assay measures the decrease in ETF fluorescence upon its reduction by the acyl-CoA dehydrogenase.

Materials:

- Recombinant acyl-CoA dehydrogenase
- Recombinant porcine ETF
- Acyl-CoA substrate (e.g., octanoyl-CoA)
- Assay buffer: 50 mM potassium phosphate, pH 7.6, 0.5 mM EDTA
- Inhibitor stock solution
- 96-well black microplate
- Plate reader with fluorescence detection (Excitation: 380 nm, Emission: 490 nm)

Procedure:

- Prepare a reaction mixture containing the assay buffer, recombinant ETF, and the acyl-CoA dehydrogenase in the wells of the microplate.
- Add the inhibitor at various concentrations to the respective wells. Include a control with no inhibitor.

- Pre-incubate the plate at the desired temperature for a specified time to allow for inhibitor-enzyme interaction.
- Initiate the reaction by adding the acyl-CoA substrate to all wells.
- Immediately start monitoring the decrease in fluorescence over time using the plate reader.
- Calculate the initial reaction rates from the linear portion of the fluorescence decay curve.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.



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Caption: Workflow for Acyl-CoA Dehydrogenase inhibitor screening.

3-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Coupled Assay)

This protocol is based on a coupled assay system where the product of the dehydrogenase reaction is further processed.

Principle: The 3-ketoacyl-CoA produced by 3-hydroxyacyl-CoA dehydrogenase is cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH. The reaction is monitored by the decrease in NADH absorbance at 340 nm.

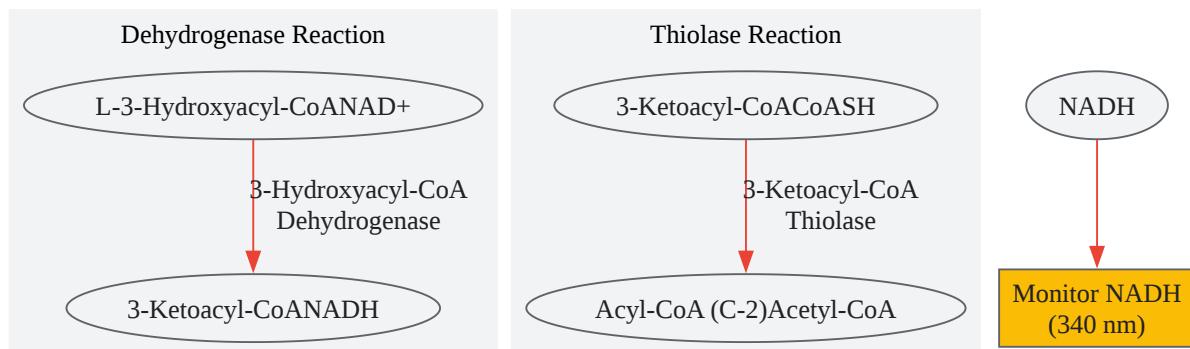
Materials:

- Purified 3-hydroxyacyl-CoA dehydrogenase
- 3-ketoacyl-CoA thiolase
- L-3-hydroxyacyl-CoA substrate

- NADH
- Coenzyme A (CoASH)
- Assay buffer: 100 mM potassium phosphate, pH 7.3
- Inhibitor stock solution
- UV-Vis spectrophotometer

Procedure:

- Prepare a reaction mixture in a cuvette containing the assay buffer, NADH, CoASH, and 3-ketoacyl-CoA thiolase.
- Add the 3-hydroxyacyl-CoA dehydrogenase to the cuvette.
- Add the inhibitor at desired concentrations. A control without inhibitor should be included.
- Equilibrate the mixture to the assay temperature (e.g., 37°C).
- Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate.
- Monitor the decrease in absorbance at 340 nm over time.
- Calculate the initial reaction rates and determine the inhibitory effect.



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Caption: Coupled reaction for 3-Hydroxyacyl-CoA Dehydrogenase assay.

3-Oxoacid CoA-transferase (SCOT) Activity Assay

This protocol is based on a spectrophotometric assay that follows the formation of acetoacetyl-CoA.

Principle: The assay measures the transfer of CoA from succinyl-CoA to acetoacetate, resulting in the formation of acetoacetyl-CoA, which can be monitored spectrophotometrically.

Materials:

- Recombinant human SCOT enzyme
- Succinyl-CoA
- Acetoacetate
- Assay buffer: 50 mM Tris-HCl, pH 8.5, 10 mM MgCl₂, 4 mM iodoacetamide
- Inhibitor stock solution
- UV-Vis spectrophotometer

Procedure:

- Prepare the reaction mixture containing the assay buffer, succinyl-CoA, and acetoacetate in a cuvette.
- Add the SCOT enzyme to the mixture.
- Add the inhibitor at various concentrations. Include a control without the inhibitor.
- Incubate the mixture at the desired temperature.
- Monitor the formation of acetoacetyl-CoA by measuring the increase in absorbance at 313 nm.

- Calculate the initial reaction rates and determine the IC50 value of the inhibitor.



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Caption: Workflow for 3-Oxoacid CoA-transferase inhibitor screening.

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